molecular formula C9H9BrClNO B14066907 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one

1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one

Cat. No.: B14066907
M. Wt: 262.53 g/mol
InChI Key: NGRFZNGWBMCQHW-UHFFFAOYSA-N
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Description

1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and chloro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(4-Amino-2-chlorophenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 1-(4-Amino-2-chlorophenyl)-1-azidopropan-2-one or 1-(4-Amino-2-chlorophenyl)-1-thiocyanatopropan-2-one.

    Oxidation: Formation of 1-(4-Nitro-2-chlorophenyl)-1-bromopropan-2-one.

    Reduction: Formation of 1-(4-Amino-2-chlorophenyl)-1-bromopropanol.

Scientific Research Applications

1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

  • 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one
  • 1-(4-Amino-2-chlorophenyl)-1-iodopropan-2-one
  • 1-(4-Amino-2-chlorophenyl)-1-fluoropropan-2-one

Comparison: 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(4-amino-2-chlorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,12H2,1H3

InChI Key

NGRFZNGWBMCQHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)Cl)Br

Origin of Product

United States

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